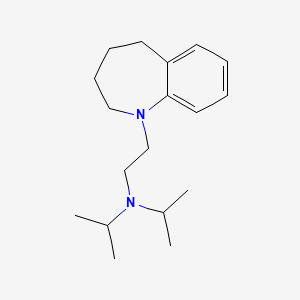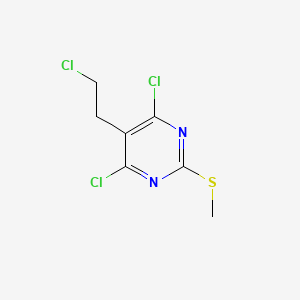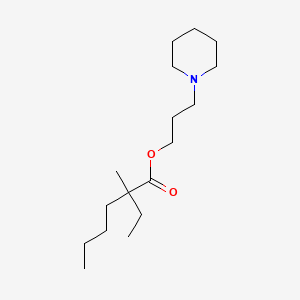
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- is a compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This particular compound features a tetrahydrobenzazepine core with a diisopropylaminoethyl side chain, which contributes to its unique chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . This method ensures high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzazepinones, while reduction can produce tetrahydrobenzazepines .
Aplicaciones Científicas De Investigación
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating their activity and influencing cellular responses. For instance, it can interact with nicotinic acetylcholine receptors, affecting neurotransmission and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
2,3,4,5-Tetrahydro-1H-1-benzazepine: A structurally similar compound with different side chains and biological activities.
1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine: Another derivative with a methyl group, exhibiting distinct chemical properties.
2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: Known for its potential as an opioid analgesic.
Uniqueness: The presence of the diisopropylaminoethyl side chain in 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(2-(diisopropylamino)ethyl)- imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives. This side chain can influence the compound’s solubility, receptor binding affinity, and overall pharmacokinetic profile .
Propiedades
Número CAS |
54951-34-7 |
|---|---|
Fórmula molecular |
C18H30N2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
N-propan-2-yl-N-[2-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C18H30N2/c1-15(2)20(16(3)4)14-13-19-12-8-7-10-17-9-5-6-11-18(17)19/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3 |
Clave InChI |
JHOORYVOLSYYMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCN1CCCCC2=CC=CC=C21)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)


![Cyclopentanecarboxylicacid, 1-[(2-amino-1-oxopropyl)amino]-](/img/structure/B13948901.png)


![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)



![[1]Benzofuro[3,2-g][1,3]benzothiazole](/img/structure/B13948944.png)

